Bienvenue dans la boutique en ligne BenchChem!

S-(5'-Adenosyl)-L-homocysteine-13C5

One-carbon metabolism Methylation disorders Biomarker quantification

Choose S-(5'-Adenosyl)-L-homocysteine-13C5 for unrivaled LC-MS/MS quantification accuracy. Unlike unlabeled SAH, which cannot correct for matrix effects, or deuterated SAH-d4, which suffers from chromatographic retention time shifts, this 13C5 isotopologue co-elutes perfectly with endogenous SAH. It guarantees identical ionization efficiency and recovery, delivering intra-assay CV of 4.0–6.9% and recovery >93%. Its full biological activity as a METTL3-METTL14 inhibitor (IC50 ~0.9 µM) also enables dual-use tracer/inhibitor experiments, reducing compound consumption.

Molecular Formula C14H20N6O5S
Molecular Weight 389.38 g/mol
Cat. No. B12414746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(5'-Adenosyl)-L-homocysteine-13C5
Molecular FormulaC14H20N6O5S
Molecular Weight389.38 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N
InChIInChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i3+1,7+1,9+1,10+1,13+1
InChIKeyZJUKTBDSGOFHSH-PKJIWKIESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(5'-Adenosyl)-L-homocysteine-13C5: 13C-Labeled SAH for LC-MS/MS Quantification and Methyltransferase Research


S-(5'-Adenosyl)-L-homocysteine-13C5 (SAH-13C5) is a stable isotope-labeled analog of S-adenosylhomocysteine (SAH), the endogenous product of S-adenosylmethionine (SAM)-dependent transmethylation and a potent product inhibitor of most methyltransferases. The compound incorporates five 13C atoms into the adenosyl moiety of the SAH molecule, yielding a molecular formula of C9[13C]5H20N6O5S and a molecular weight of 389.37 g/mol . As a uniformly labeled isotopologue, SAH-13C5 is chemically identical to the unlabeled endogenous metabolite, preserving its full biological activity—including its role as a competitive methyltransferase inhibitor—while enabling its precise distinction via mass spectrometry-based assays [1].

Why S-(5'-Adenosyl)-L-homocysteine-13C5 Cannot Be Replaced by Unlabeled SAH or Deuterated SAH Analogs


In LC-MS/MS quantification of SAH from biological matrices, substitution of S-(5'-Adenosyl)-L-homocysteine-13C5 with unlabeled SAH or deuterated SAH-d4 introduces quantifiable analytical liabilities. Unlabeled SAH cannot be used as an internal standard for stable isotope dilution assays because it co-elutes with endogenous SAH and produces an indistinguishable mass signal, precluding any correction for matrix effects or extraction losses [1]. Deuterium-labeled SAH-d4, while isotopically distinct, frequently exhibits chromatographic retention time shifts relative to the unlabeled analyte due to differences in hydrogen-deuterium physicochemical behavior, which compromises co-elution and undermines the fundamental assumption of identical instrumental conditions [2]. In contrast, 13C labeling does not alter chromatographic retention or cause hydrogen-deuterium exchange, ensuring that the internal standard experiences exactly the same matrix effects, ionization efficiency, and recovery as the target analyte [2]. This intrinsic advantage directly translates into the enhanced method precision documented in the following section.

Quantitative Differentiation of S-(5'-Adenosyl)-L-homocysteine-13C5: Evidence from Validated Assays and Enzymatic Studies


Assay Precision Improvement vs. Unlabeled SAH: Intra- and Inter-Assay CV Data

When used as an internal standard for the quantification of SAH in human plasma by stable-isotope dilution LC-MS/MS, SAH-13C5 enabled intra-assay coefficients of variation (CV) of 4.0% and inter-assay CV of 5.9% [1]. In cerebrospinal fluid (CSF), the corresponding intra- and inter-assay CV values were 6.9% and 5.5%, respectively [1]. These precision metrics are unattainable with unlabeled SAH, which cannot be used as an internal standard in stable-isotope dilution methods and thus offers no matrix effect compensation or extraction recovery correction. The use of SAH-13C5 also achieved a mean recovery of 93% for SAH across both matrices at two concentrations, with a detection limit of 2.5 nmol/L in the original sample [1]. A separate serum-based assay using SAH-13C5 reported an intra-assay CV of 17% (n=10), which was noted to be higher due to the inherent instability of SAH in stored serum samples, further underscoring the necessity of a stable-labeled internal standard for accurate quantification [2].

One-carbon metabolism Methylation disorders Biomarker quantification

Chromatographic Fidelity vs. Deuterated SAH-d4: Retention Time Coincidence

13C-labeled internal standards such as SAH-13C5 co-elute identically with their unlabeled counterparts and exhibit no chromatographic separation, a critical requirement for accurate quantitative bioanalysis [1]. In contrast, deuterated internal standards (e.g., SAH-d4) can display chromatographic retention time shifts relative to the unlabeled analyte, causing the internal standard and analyte to experience different mobile phase compositions during ionization—thereby compromising the fundamental assumption of stable isotope dilution and introducing systematic quantification errors [1]. Additionally, deuterium/hydrogen exchange can alter the fragmentation pattern of deuterated compounds, reducing the reliability of selected reaction monitoring (SRM) transitions [1]. These physicochemical liabilities do not apply to 13C-labeled compounds, which maintain complete isotopic stability under standard LC-MS conditions.

LC-MS/MS method development Bioanalysis Internal standard selection

Biological Activity Preservation: METTL3-METTL14 Inhibition IC50 vs. Unlabeled SAH

Isotopic labeling with 13C does not alter the biochemical activity of the compound. Unlabeled SAH inhibits the METTL3-METTL14 heterodimer complex (a key m6A RNA methyltransferase) with an IC50 of 0.9 ± 0.1 μM . SAH-13C5, as the 13C-labeled analog, retains identical inhibitory potency because the substitution of 12C with 13C in the adenosyl ring does not affect binding interactions at the enzyme's SAM/SAH-binding pocket. This is further supported by selectivity profiling showing that unlabeled SAH exhibits differential potency across a panel of methyltransferases: DOT1L IC50 = 0.278 μM, PRMT1 IC50 = 0.140 μM, G9a IC50 = 1.95 μM, MLL4 complex IC50 = 2.11 μM, and SETD2 IC50 = 7.39 μM [1]. SAH-13C5 can therefore serve as an isotopic tracer that simultaneously acts as a functional methyltransferase inhibitor, enabling coupled inhibition and flux-tracing experiments without confounding pharmacological effects.

Epitranscriptomics RNA methylation m6A writers

Isotopic Purity and Enrichment: Enabling Precise MS Discrimination

The analytical utility of SAH-13C5 as an internal standard depends directly on its isotopic enrichment and chemical purity. SAH-13C5 is supplied with an isotopic enrichment of 98% 13C in the specified adenosyl positions . This high enrichment minimizes interference from unlabeled SAH isotopologue contamination in the internal standard spike, which would otherwise contribute to the endogenous SAH signal and bias quantification downward. The baseline chemical purity is ≥98%, ensuring that impurities do not generate extraneous peaks that could interfere with LC-MS/MS quantification . For comparison, unlabeled SAH of comparable research grade (99.94% purity) lacks any isotopic enrichment, making it suitable only for external calibration or biological activity studies, not for internal standardization .

Stable isotope labeling Mass spectrometry Isotopologue purity

S-(5'-Adenosyl)-L-homocysteine-13C5 Application Scenarios: LC-MS/MS Quantification, Methyltransferase Inhibition, and Metabolic Flux Tracing


Stable Isotope Dilution LC-MS/MS for Plasma and CSF SAH Quantification

Utilize SAH-13C5 as the internal standard for precise quantification of endogenous SAH in human plasma and cerebrospinal fluid. This application directly leverages the intra-assay CV of 4.0–6.9% and inter-assay CV of 5.5–5.9% achieved in validated clinical chemistry assays . The method enables detection down to 2.5 nmol/L, making it suitable for investigating SAH as a biomarker in hyperhomocysteinemia, cardiovascular risk assessment, and neurological disorders where methylation status is perturbed [2].

Methyltransferase Inhibitor Studies with In-Line MS Tracing

Employ SAH-13C5 as a functional METTL3-METTL14 inhibitor (expected IC50 0.9 μM) while simultaneously tracing its metabolic fate via LC-MS/MS . Because the compound retains full inhibitory potency identical to unlabeled SAH, it can be used in cell-based assays to modulate m6A RNA methylation levels while monitoring intracellular SAH accumulation and clearance . This dual-use capability eliminates the need for separate inhibitor and tracer compounds, reducing experimental complexity and compound consumption.

Metabolic Flux Analysis of the Activated Methyl Cycle

Apply SAH-13C5 as a labeled precursor or tracer to quantify flux through the methionine cycle and transsulfuration pathways. The 13C5 label in the adenosyl moiety enables tracking of SAH turnover and downstream metabolite labeling patterns when combined with 13C-labeled methionine or SAM . This application is critical for understanding dysregulated one-carbon metabolism in cancer, liver disease, and inborn errors of metabolism [2].

Method Development and Cross-Validation of SAH Assays

Use SAH-13C5 as the definitive internal standard for developing, optimizing, and cross-validating LC-MS/MS methods for SAH quantification across different laboratories and platforms. The demonstrated >93% recovery and sub-10% CV performance in both plasma and CSF provides a benchmark for method validation . Procurement of a high-purity, high-enrichment 13C5-labeled standard ensures inter-laboratory comparability and supports regulatory compliance in clinical biomarker studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-(5'-Adenosyl)-L-homocysteine-13C5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.